molecular formula C15H14N4 B14969092 2-Cyclobutyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclobutyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14969092
M. Wt: 250.30 g/mol
InChI Key: LIONBKZDDAFWBY-UHFFFAOYSA-N
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Description

2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by conversion to the desired compound using phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multicomponent reactions mentioned above can be scaled up for industrial synthesis, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Selective reduction can yield dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and cyclobutyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and dihydro forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both cyclobutyl and phenyl groups, which enhance its chemical stability and biological activity.

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-cyclobutyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14N4/c1-2-5-11(6-3-1)13-9-10-16-15-17-14(18-19(13)15)12-7-4-8-12/h1-3,5-6,9-10,12H,4,7-8H2

InChI Key

LIONBKZDDAFWBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=CC=C4

Origin of Product

United States

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